2-(2-oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one
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Description
2-(2-oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C14H15N5O3 and its molecular weight is 301.306. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Activities
A study on the synthesis and antimicrobial activity of pyrimidinone and oxazinone derivatives fused with thiophene rings, using 2-chloro-6-ethoxy-4-acetylpyridine as a starting material, revealed that many compounds exhibited good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Enzymatic Activity Enhancement
Ethyl 2,4-dioxo-4-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)butanoate and its derivatives were prepared and shown to significantly increase the reactivity of cellobiase, indicating potential applications in enhancing enzymatic activities (Abd & Awas, 2008).
Anti-inflammatory Agents
Pyridines, pyrimidinones, and oxazinones synthesized from citrazinic acid showed promising anti-inflammatory activity, comparable to Prednisolone®, a reference drug. This highlights their potential as anti-inflammatory agents (Amr, Sabry, & Abdulla, 2007).
Anticancer Potential
Novel inhibitors of 3-phosphoinositide-dependent kinase (PDK1) were discovered, showcasing potent and selective inhibition with potential as anticancer agents. This research opens new avenues for cancer treatment strategies (Murphy et al., 2011).
Plant Growth Stimulation
New derivatives containing a 1,2,4-triazole, 1,3,4-oxadiazole, or furan ring, in addition to the pyrimidine fragment, were synthesized and shown to have a pronounced plant growth stimulating effect. This suggests their utility in agriculture for enhancing plant growth (Pivazyan, Ghazaryan, Azaryan, & Yengoyan, 2019).
Properties
IUPAC Name |
2-[2-oxo-2-(3-pyrimidin-2-yloxypyrrolidin-1-yl)ethyl]pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3/c20-12-3-1-7-17-19(12)10-13(21)18-8-4-11(9-18)22-14-15-5-2-6-16-14/h1-3,5-7,11H,4,8-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYBOTZULVWMMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)C(=O)CN3C(=O)C=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.